molecular formula C8H12O3 B14567473 Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate CAS No. 61599-91-5

Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate

Cat. No.: B14567473
CAS No.: 61599-91-5
M. Wt: 156.18 g/mol
InChI Key: JSHIQTCQAGUCLE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic organic compound, and features a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by reaction with acetaldehyde. The intermediate product, ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate, undergoes acidic decarboxylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical processes. Additionally, its furan ring structure allows it to engage in reactions typical of heterocyclic compounds, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-4,5-dihydrofuran-2-carboxylate is unique due to its specific ester functional group and the presence of two methyl groups on the furan ring

Properties

CAS No.

61599-91-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2,3-dimethyl-2,3-dihydrofuran-5-carboxylate

InChI

InChI=1S/C8H12O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4-6H,1-3H3

InChI Key

JSHIQTCQAGUCLE-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(OC1C)C(=O)OC

Origin of Product

United States

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